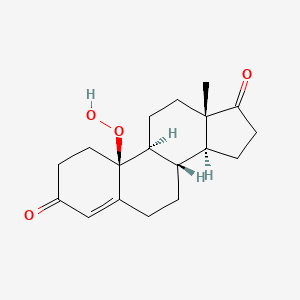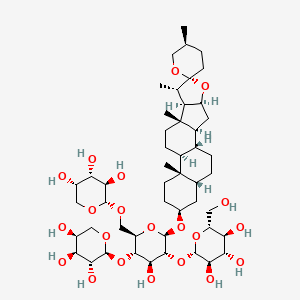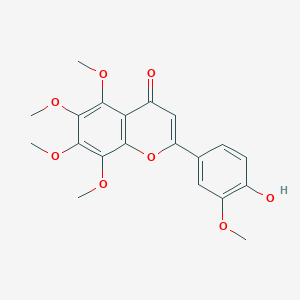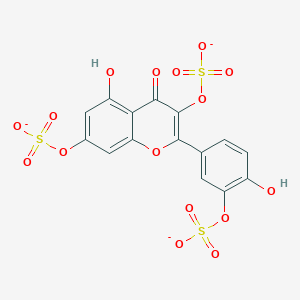
Dehydrofusaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrofusaric acid is a natural product found in Fusarium nygamai with data available.
Applications De Recherche Scientifique
Toxicity and Bioactive Properties
- Dehydrofusaric acid, along with fusaric acid and their corresponding methyl esters, isolated from Fusarium nygamai, demonstrated wide chlorosis evolving into necrosis on tomato leaves and seedlings, and a strong inhibition of root elongation. However, these acids showed no toxicity to brine shrimps, while their methyl esters exhibited 50% toxicity (Capasso et al., 1996).
Biosynthesis and Conversion
- Gibberella fujikuroi produced this compound in high yield under certain culturing conditions, with evidence of interconversion between fusaric and dehydrofusaric acids, and the formation of 10-hydroxyfusaric acid (Pitel & Vining, 1970).
Quantitative Analysis
- A high-performance liquid chromatography (HPLC) method was developed for the quantitative analysis of fusaric and dehydrofusaric acids and their methyl esters in Fusarium species, aiding in the study of these metabolites (Amalfitano et al., 2002).
Antimicrobial Applications
- Fusarium redolens Dzf2, an endophytic fungus, produced fusaric and dehydrofusaric acids, which exhibited antimicrobial activities against various bacteria and inhibited spore germination of Magnaporthe oryzae (Zhou Li-gang, 2010).
Acanthamoebicidal Activity
- This compound, isolated from Fusarium fujikuroi species complex Tlau3, showed significant acanthamoebicidal activity against Acanthamoeba trophozoites, suggesting its potential as a therapeutic agent for acanthamoeba-related diseases (Boonman et al., 2012).
Biocontrol Applications
- A strain of Fusarium oxysporum, used for controlling Striga hermonthica, produced small amounts of fusaric and this compound, with no detectable toxins concerning human health (Savard et al., 1997).
Propriétés
Numéro CAS |
3626-76-4 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
5-but-3-enylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-2-3-4-8-5-6-9(10(12)13)11-7-8/h2,5-7H,1,3-4H2,(H,12,13) |
Clé InChI |
CHNSJWFYRAXVMQ-UHFFFAOYSA-N |
SMILES |
C=CCCC1=CN=C(C=C1)C(=O)O |
SMILES canonique |
C=CCCC1=CN=C(C=C1)C(=O)O |
Synonymes |
9,10-dehydrofusaric acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


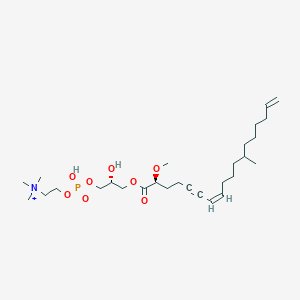
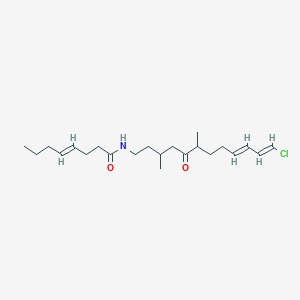
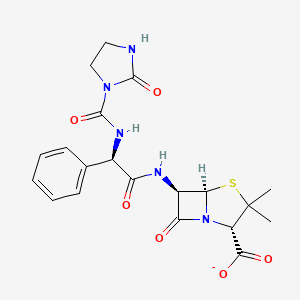
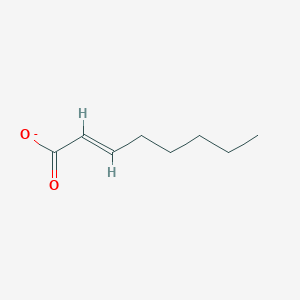
![N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1259701.png)
![[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B1259702.png)
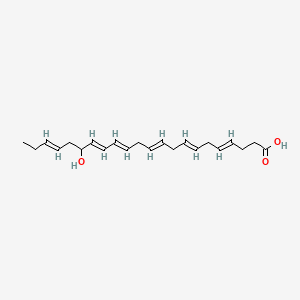

![(9R,10S,13R,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259707.png)
![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyoct-3-yn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259709.png)
